molecular formula C15H9F15O3S B1296580 1h,1h-Perfluorooctyl p-toluenesulfonate CAS No. 24962-65-0

1h,1h-Perfluorooctyl p-toluenesulfonate

Cat. No. B1296580
CAS RN: 24962-65-0
M. Wt: 554.27 g/mol
InChI Key: OTZYGTLBGUNRBX-UHFFFAOYSA-N
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Description

1h,1h-Perfluorooctyl p-toluenesulfonate is a chemical compound with the molecular formula C15H9F15O3S and a molecular weight of 554.27 . It is used for proteomics research .


Molecular Structure Analysis

The molecule contains a total of 43 atoms, including 9 Hydrogen atoms, 15 Carbon atoms, 3 Oxygen atoms, 1 Sulfur atom, and 15 Fluorine atoms . It has 43 bonds in total, including 34 non-H bonds, 8 multiple bonds, 9 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 sulfonate .

Scientific Research Applications

Microwave-assisted Synthesis

A study by Özgül Karlık et al. (2019) explored the microwave-assisted synthesis of 1-substituted-1H-benzimidazolium p-toluenesulfonate salts, showing their potential as non-competitive inhibitors of human carbonic anhydrase I and II. This suggests the utility of p-toluenesulfonate derivatives in medicinal chemistry for inhibiting specific enzymes (Karlık et al., 2019).

Dinitration in Fluorous Media

Wen-bin Yi and C. Cai (2006) reported the use of ytterbium perfluorooctanesulfonate and perfluorooctanesulfonic acid as catalysts for the highly efficient dinitration of aromatic compounds in fluorous media. This process produces minimal waste acid, highlighting the environmental benefits of fluorous chemistry applications (Yi & Cai, 2006).

Synthesis of Organic Nonlinear Optical Crystals

Research by P. Prabu et al. (2019) focused on the growth and characterization of L-threoninium p-toluenesulfonate monohydrate crystals for nonlinear optical applications. Their findings contribute to the development of new materials for optical technologies (Prabu et al., 2019).

Environmental Impact and Degradation Studies

A study on the photochemical decomposition of 1H,1H,2H,2H-perfluorooctane sulfonate (6:2FTS) induced by ferric ions was conducted by Ling Jin et al. (2017). The research provides insight into the environmental fate and degradation pathways of perfluorinated compounds, which are critical for understanding their long-term environmental impact (Jin, Jiang, & Zhang, 2017).

properties

IUPAC Name

2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-pentadecafluorooctyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F15O3S/c1-7-2-4-8(5-3-7)34(31,32)33-6-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)15(28,29)30/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTZYGTLBGUNRBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F15O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50306049
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

554.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1h,1h-Perfluorooctyl p-toluenesulfonate

CAS RN

24962-65-0
Record name NSC173912
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=173912
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-Pentadecafluorooctyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50306049
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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